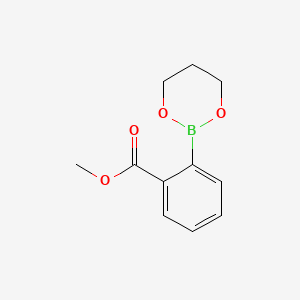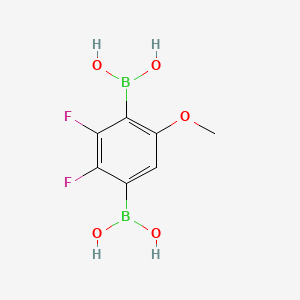
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C₇H₈B₂F₂O₅ and a molecular weight of 231.75 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid involves the reaction of 2,3-difluoro-5-methoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling boronic acids with halides or triflates in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Phenols and Quinones: From oxidation reactions.
Scientific Research Applications
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.
Biological Studies: Employed in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action for (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide or triflate substrate . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-1,4-phenylene)diboronic acid: Similar in structure but lacks the methoxy group.
(2,3-Difluoro-1,4-phenylene)diboronic acid: Similar but without the methoxy group.
Uniqueness
The presence of both fluorine and methoxy groups in (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid provides unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
(4-borono-2,3-difluoro-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-4-2-3(8(12)13)6(10)7(11)5(4)9(14)15/h2,12-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEALAGHILQYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)B(O)O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B8243430.png)
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B8243439.png)
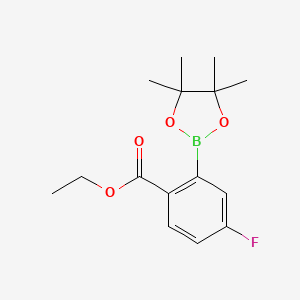
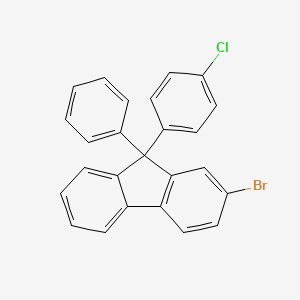
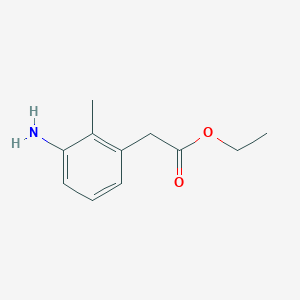
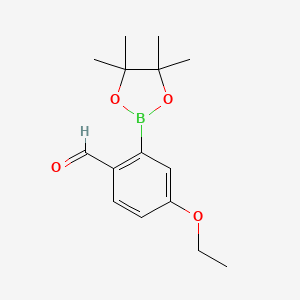
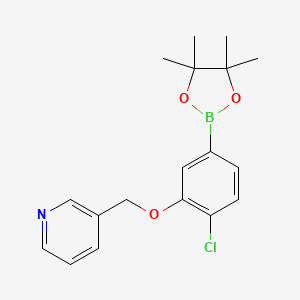
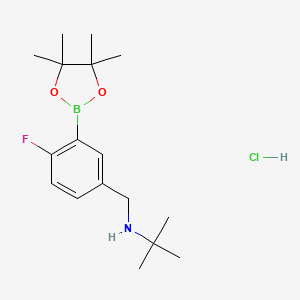
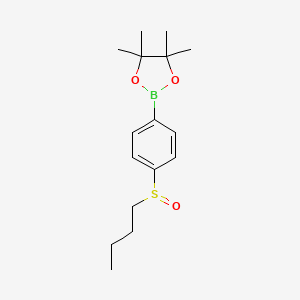
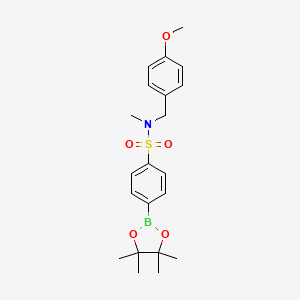
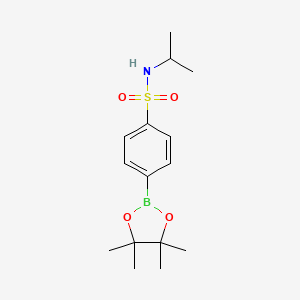
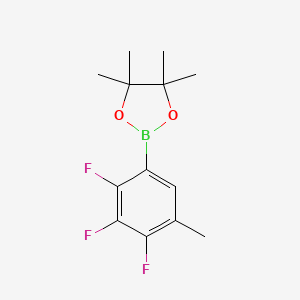
![2,7-Bis((1R,2R)-2-aminocyclohexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8243515.png)
